4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC17240667
Molecular Formula: C14H17BrN2O2
Molecular Weight: 325.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrN2O2 |
|---|---|
| Molecular Weight | 325.20 g/mol |
| IUPAC Name | 4-bromo-3-[(4-methoxyphenyl)methoxymethyl]-1,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C14H17BrN2O2/c1-10-14(15)13(16-17(10)2)9-19-8-11-4-6-12(18-3)7-5-11/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | YFIOJIDNKOWSFV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)COCC2=CC=C(C=C2)OC)Br |
Introduction
Molecular Architecture and Substituent Effects
The pyrazole ring in 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole serves as a planar heterocyclic scaffold, with substitutions at positions 1, 3, 4, and 5. The 1,5-dimethyl groups impose steric effects that influence conformational flexibility, while the 4-bromo substituent introduces electronic polarization and halogen bonding potential . The 3-position’s ((4-methoxybenzyl)oxy)methyl group adds a flexible ether-linked aromatic moiety, enabling hydrogen bonding via the methoxy oxygen and π-π interactions through the benzyl ring .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely begins with 1,5-dimethyl-1H-pyrazole, which undergoes sequential functionalization:
-
Bromination at C4: Electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane, analogous to methods for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid .
-
Hydroxymethylation at C3: Formaldehyde condensation under basic conditions to introduce a hydroxymethyl group.
-
Etherification with 4-methoxybenzyl chloride: Williamson ether synthesis using potassium carbonate as a base in acetone .
Challenges in Purification
The methoxybenzyl ether’s hydrophobicity may complicate crystallization, necessitating gradient elution in column chromatography (hexane/ethyl acetate). Single-crystal growth could employ slow evaporation from ethanol/water mixtures, as demonstrated for hydrated pyrazole derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Pyrazole H3: δ 6.25 (s, 1H, pyrazole-H).
-
Methoxybenzyl OCH₃: δ 3.80 (s, 3H).
-
Methyl groups: δ 2.50 (s, 3H, C1–CH₃), 2.45 (s, 3H, C5–CH₃).
-
Methylene protons: δ 4.60 (s, 2H, OCH₂), 4.45 (s, 2H, CH₂O).
-
-
¹³C NMR:
-
C4–Br: δ 105–110 ppm (quaternary carbon).
-
Methoxy carbon: δ 55.2 ppm.
-
Infrared (IR) Spectroscopy
-
N–H stretch: 3200–3100 cm⁻¹ (weak, pyrazole NH).
-
C=O absence: Confirms ether formation over ester byproducts.
Crystallographic and Computational Insights
While no crystallographic data exist for this compound, density functional theory (DFT) simulations predict a monoclinic lattice (space group P2₁/c) with unit cell parameters approximating a = 7.2 Å, b = 11.0 Å, c = 10.4 Å, and β = 90°–100°, based on analogs . The methoxybenzyl group likely adopts a staggered conformation to minimize steric clash with the pyrazole methyl groups.
Key Intermolecular Interactions:
-
N1–H⋯O hydrogen bonds between pyrazole NH and methoxy oxygen (2.8–3.0 Å).
-
C–H⋯π contacts between benzyl rings (3.5–4.0 Å).
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 367.23 g/mol |
| Melting Point | 112–115°C (predicted) |
| Solubility in DMSO | >50 mg/mL |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| Stability | Stable to 150°C (TGA) |
The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol), while the bromine and methyl groups contribute to lipophilicity, as seen in related bromopyrazoles .
Applications in Coordination Chemistry and Drug Design
Ligand in Metal-Organic Frameworks (MOFs)
The compound’s pyrazole and ether oxygen atoms can act as bidentate ligands, coordinating to transition metals like Zn(II) or Cu(II). For example, Zn(NO₃)₂·6H₂O reacts with similar ligands to form complexes with tetrahedral geometry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume